molecular formula C16H13FN4O3S B11055762 N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11055762
M. Wt: 360.4 g/mol
InChI Key: MFHWIIRFLQDWLA-UHFFFAOYSA-N
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Description

N-{2-[(3-Fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound with a molecular formula of C16H13FN4O3S. This compound is notable for its unique structure, which includes a fluorobenzoyl group, a thienyl group, and an oxadiazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-Fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Fluorobenzoyl Intermediate: The initial step involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride.

    Amidation Reaction: The 3-fluorobenzoyl chloride is then reacted with ethylenediamine to form N-(2-aminoethyl)-3-fluorobenzamide.

    Cyclization: The intermediate is subjected to cyclization with 2-thiophenecarboxylic acid hydrazide under acidic conditions to form the oxadiazole ring, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-Fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

N-{2-[(3-Fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[(3-Fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-Fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
  • N-{2-[(3-Fluorobenzoyl)amino]ethyl}-2-pyridinecarboxamide

Uniqueness

N-{2-[(3-Fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is unique due to the specific positioning of the fluorobenzoyl and thienyl groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C16H13FN4O3S

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-[(3-fluorobenzoyl)amino]ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H13FN4O3S/c17-11-4-1-3-10(9-11)14(22)18-6-7-19-15(23)16-20-13(21-24-16)12-5-2-8-25-12/h1-5,8-9H,6-7H2,(H,18,22)(H,19,23)

InChI Key

MFHWIIRFLQDWLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CS3

Origin of Product

United States

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